2-Bromo-6-(difluoromethyl)-3-methoxypyridine
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Description
“2-Bromo-6-(difluoromethyl)-3-methoxypyridine” is a chemical compound with the molecular formula C7H6BrF2NO. It has a molecular weight of 238.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF2NO/c1-12-5-3-2-4 (7 (9)10)11-6 (5)8/h2-3,7H,1H3. This indicates the presence of a bromine atom, two fluorine atoms, a nitrogen atom, and a methoxy group attached to a pyridine ring .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.703 g/mL at 25 °C. Its refractive index is 1.520 .Scientific Research Applications
Electrocatalytic Carboxylation
A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the formation of 6-aminonicotinic acid. This process showcases the potential of using 2-Bromo-6-(difluoromethyl)-3-methoxypyridine derivatives in carbon capture and utilization strategies, offering a green approach to synthesizing valuable chemicals Electrochimica Acta.
Deprotonative Metalation
Nagaradja et al. (2012) described the deprotonative metalation of 2-methoxypyridine using mixed lithium–iron combinations. This method underlines the chemical's utility in creating complex structures through metalation, expanding its applications in organic synthesis and potentially leading to new drug development or material science innovations Tetrahedron.
Bromination Mechanism Exploration
Feng et al. (2015) explored the bromination mechanism of 2-tert-butylpyrene, providing insight into the regioselectivity of bromination reactions. Such studies are crucial for understanding how 2-Bromo-6-(difluoromethyl)-3-methoxypyridine derivatives react under various conditions, informing the development of novel synthetic pathways and materials RSC Advances.
Novel Convertible Isocyanide for Multicomponent Chemistry
Heijden et al. (2016) developed 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry, with 2-bromo-6-isocyanopyridine identified as an optimal reagent. This work highlights the compound's versatility in synthetic chemistry, offering efficient pathways for creating complex molecules, which could be pivotal in drug discovery and material sciences Organic letters.
Antibacterial Activity of Cyanopyridine Derivatives
Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative of 2-Bromo-6-(difluoromethyl)-3-methoxypyridine, for synthesizing new cyanopyridine derivatives with significant antibacterial activity. This research underlines the potential of such derivatives in developing new antimicrobial agents Journal of Heterocyclic Chemistry.
properties
IUPAC Name |
2-bromo-6-(difluoromethyl)-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(7(9)10)11-6(5)8/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXRAFQSQBIVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethyl)-3-methoxypyridine |
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